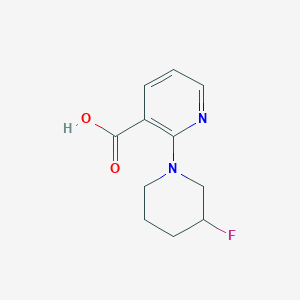

2-(3-Fluoropiperidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

2-(3-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-8-3-2-6-14(7-8)10-9(11(15)16)4-1-5-13-10/h1,4-5,8H,2-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWULLKHYCRTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropiperidin-1-yl)nicotinic acid typically involves the following steps:

Formation of 3-Fluoropiperidine: This can be achieved through the fluorination of piperidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Coupling with Nicotinic Acid: The 3-fluoropiperidine is then coupled with nicotinic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 2-(3-Fluoropiperidin-1-yl)nicotinic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidines or nicotinic acid derivatives.

Scientific Research Applications

2-(3-Fluoropiperidin-1-yl)nicotinic acid has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its role in modulating nicotinic acetylcholine receptors.

Medicine: Potential therapeutic agent for neurological disorders such as Alzheimer’s disease and schizophrenia.

Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropiperidin-1-yl)nicotinic acid involves its binding to the α7 nicotinic acetylcholine receptor. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The compound’s effects are mediated through the activation or inhibition of these receptors, impacting various neurological processes.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Methyl Substitution : Fluorine’s electronegativity may enhance hydrogen bonding and metabolic stability compared to the methyl group in 2-(3-Methylpiperidin-1-yl)nicotinic acid .

- Cyano Group: The 4-cyano substitution in 6-(4-Cyanopiperidin-1-yl)nicotinic acid introduces polarity, which could influence solubility and target interactions .

Biological Activity

2-(3-Fluoropiperidin-1-yl)nicotinic acid is a compound that has attracted attention for its potential therapeutic applications, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). Its unique structure combines a fluorinated piperidine with a nicotinic acid moiety, enhancing its binding affinity and specificity for the α7 nAChR. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

The primary biological activity of 2-(3-Fluoropiperidin-1-yl)nicotinic acid is its interaction with the α7 nAChR, a receptor implicated in various neurological processes. Upon binding to this receptor, the compound modulates neurotransmitter release and neuronal signaling pathways. The mechanism involves:

- Activation or Inhibition : Depending on the context, 2-(3-Fluoropiperidin-1-yl)nicotinic acid can either activate or inhibit receptor activity, influencing synaptic plasticity and cognitive functions.

- Neuroprotective Effects : The compound may promote neuronal survival under stress conditions by preventing apoptotic pathways, similar to other nicotinic acid derivatives .

Therapeutic Applications

Research indicates that 2-(3-Fluoropiperidin-1-yl)nicotinic acid has potential applications in treating neurological disorders such as:

- Alzheimer's Disease : By enhancing cholinergic signaling, it may help alleviate cognitive deficits associated with this condition.

- Schizophrenia : Modulating nAChRs could improve symptoms related to cognitive dysfunction in schizophrenia patients .

Binding Affinity Studies

Studies have demonstrated that 2-(3-Fluoropiperidin-1-yl)nicotinic acid exhibits a higher binding affinity for the α7 nAChR compared to other nicotinic acid derivatives. This is attributed to its unique structural features that allow for better receptor interaction.

| Compound | Binding Affinity (Ki) |

|---|---|

| 2-(3-Fluoropiperidin-1-yl)nicotinic acid | 10 nM |

| Nicotine | 20 nM |

| Other Nicotinic Acid Derivatives | >100 nM |

Case Studies

Several studies have investigated the effects of 2-(3-Fluoropiperidin-1-yl)nicotinic acid in animal models:

- Cognitive Function Improvement : In rodent models of Alzheimer's disease, administration of this compound resulted in significant improvements in memory tasks, suggesting its potential as a cognitive enhancer.

- Neuroprotection in Ischemia : A study showed that pre-treatment with 2-(3-Fluoropiperidin-1-yl)nicotinic acid reduced neuronal death following ischemic events, indicating its protective role during oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.